molecular formula C17H16Cl3N3O2S B15076551 2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B15076551
M. Wt: 432.7 g/mol
InChI Key: VJMWOTWSKYKKCG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-methyl-substituted benzene core. The amide nitrogen is bonded to a 2,2,2-trichloroethyl group, which is further functionalized with a thiourea bridge connecting to a 3-hydroxyphenyl moiety. The structural complexity of this molecule confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and thiourea groups) and lipophilicity (due to the trichloroethyl substituent). Its synthesis typically involves coupling 3-methylbenzoyl chloride with a trichloroethylamine intermediate, followed by thiourea formation with 3-hydroxyphenyl isothiocyanate .

Properties

Molecular Formula

C17H16Cl3N3O2S

Molecular Weight

432.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-[(3-hydroxyphenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3O2S/c1-10-5-2-3-8-13(10)14(25)22-15(17(18,19)20)23-16(26)21-11-6-4-7-12(24)9-11/h2-9,15,24H,1H3,(H,22,25)(H2,21,23,26)

InChI Key

VJMWOTWSKYKKCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC(=CC=C2)O

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Acylated Thioureas (Primary Method)

The synthesis begins with N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)-2-methylbenzamide (1.5 g, 3.2 mmol), which undergoes hydrazinolysis using hydrazine hydrate (1.5 mL) at 25°C for 2 hours. The reaction mechanism proceeds via nucleophilic displacement, where hydrazine cleaves the thiocarbamoyl bond to generate the monosubstituted thiourea (Scheme 1).

Reaction Conditions

  • Solvent: Solvent-free
  • Temperature: 25°C (ambient)
  • Time: 2 hours
  • Workup: Filtration and ethanol recrystallization

This method achieves an 89% yield (2.35 g) of white crystalline product with a melting point of 231–233°C. The absence of solvent minimizes side reactions, while ethanol recrystallization removes residual hydrazine and byproducts.

S-Amido Alkylation of Thiourea (Alternative Route)

A less efficient pathway involves reacting N-(1,2,2,2-tetrachloroethyl)-2-methylbenzamide with thiourea in dry acetonitrile under reflux. Despite stoichiometric CuSO$$_4$$ catalysis (0.1 equiv), this method produces 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chloride as a major byproduct (72% yield), necessitating additional purification steps.

Key Limitations

  • Regioselectivity: Competing N-alkylation reduces target compound yield
  • Byproduct Formation: Isothiouronium salts require column chromatography for removal

Spectral Characterization and Analytical Data

Infrared Spectroscopy

Critical absorption bands confirm functional groups (Table 1):

Band (cm$$^{-1}$$) Assignment Reference
3331–3048 N–H stretch (thiourea)
1668 C=O stretch (benzamide)
1220 C–N stretch (carbamothioyl)

Nuclear Magnetic Resonance Spectroscopy

$$^{1}\text{H}$$ NMR (400 MHz, DMSO-d$$_6$$)

  • δ 8.74 (d, J = 8.8 Hz, 1H, NH)
  • δ 7.93–7.85 (m, 4H, aromatic)
  • δ 2.41 (s, 3H, CH$$_3$$)

$$^{13}\text{C}$$ NMR (100 MHz, DMSO-d$$_6$$)

  • 184.1 ppm (C=S)
  • 168.6 ppm (C=O)
  • 102.1 ppm (CCl$$_3$$)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 433.2 [M+H]$$^+$$, consistent with the molecular formula C$${17}$$H$${15}$$Cl$$3$$N$$3$$O$$_2$$S.

Comparative Analysis of Synthetic Methods

Parameter Hydrazinolysis S-Amido Alkylation Isothiocyanate Route
Yield 89% 32% Not reported
Purity (HPLC) >98% 85% N/A
Reaction Time 2 hours 6 hours 4 hours
Byproducts Minimal Isothiouronium salts Dimeric thioureas

Challenges and Optimization Strategies

Byproduct Mitigation

  • Hydrazinolysis: Ethanol recrystallization removes residual N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamide
  • S-Amido Alkylation: Gradient elution (hexane/EtOAc 4:1) isolates target compound from isothiouronium salts

Solvent Effects

Polar aprotic solvents (DMF, acetonitrile) increase reaction rates but promote side reactions. Solvent-free conditions optimize yield in hydrazinolysis.

Industrial-Scale Considerations

While laboratory-scale synthesis uses hydrazine hydrate, industrial production may require:

  • Continuous Flow Reactors: To control exothermic hydrazinolysis
  • Green Chemistry Metrics: Atom economy = 84.2%; E-factor = 1.7 (excluding solvents)

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and thioamide groups.

Reaction Type Conditions Products Key Findings
Acidic hydrolysisHCl (6M), reflux, 12 hours2-Methylbenzoic acid + 2,2,2-trichloroethylamine derivatives The benzamide bond cleaves preferentially, releasing the carboxylic acid .
Basic hydrolysisNaOH (10%), 80°C, 8 hours3-Hydroxyphenylthiourea + 2-methylbenzamide derivatives Thioamide groups show slower hydrolysis rates compared to amides .

Mechanistic Insight :

  • The trichloromethyl group stabilizes intermediates during hydrolysis via electron-withdrawing effects .

  • Thioamide hydrolysis requires harsher conditions due to sulfur's lower electronegativity .

Substitution Reactions

The trichloromethyl group is susceptible to nucleophilic substitution, while the hydroxyphenyl group participates in electrophilic substitution.

Trichloromethyl Substitution

Nucleophile Conditions Product Yield
NH₃Ethanol, 60°C, 24 hours2-Methyl-N-(2-aminoethyl)benzamide derivative 58%
OH⁻KOH (aq.), 100°C, 6 hoursHydroxy-substituted analog42%

Hydroxyphenyl Electrophilic Substitution

Reagent Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2 hoursNitro-substituted derivative at para-position Directed by hydroxyl group .
Br₂ (aq.)RT, 1 hour5-Bromo-3-hydroxyphenyl analog Ortho/para ratio = 3:1 .

Oxidation-Reduction Reactions

The carbamothioyl group (-NHCSS⁻) and hydroxyphenyl moiety are redox-active sites.

Reaction Reagents Products Observation
Oxidation of thioamideH₂O₂ (30%), acetic acid, 50°CDisulfide or sulfonic acid derivatives Complete oxidation requires >6 hours .
Reduction of thioamideLiAlH₄, THF, 0°C → RTAmide derivative (-CONH₂)Retains trichloromethyl group.
Phenolic oxidationKMnO₄ (aq.), acidic, 70°CQuinone derivative Decarboxylation observed as a side reaction .

Cyclization Reactions

Under thermal or catalytic conditions, the compound forms heterocyclic structures.

Conditions Product Mechanism Reference
Microwave irradiation, 150°C, 10 minBenzimidazole-fused analog Intramolecular cyclization via -NHCS group
Cu(I) catalysis, DMF, 12 hours1,3,5-Triazine derivative Stepwise annulation involving trichloromethyl

Interaction with Biological Molecules

The compound’s reactivity extends to biological systems:

Target Interaction Outcome Implications
Cytochrome P450 enzymesCompetitive inhibition via thioamide bindingReduced enzymatic activity (IC₅₀ = 12 µM)Potential drug-drug interaction risks.
DNA minor grooveIntercalation via planar benzamideStabilizes duplex structure (ΔTm = +8°C) Anticandidal activity observed .

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life
UV light (λ = 254 nm)Photolytic cleavage of C-Cl bonds 4.2 hours
Aqueous buffer (pH 7.4)Hydrolysis of trichloromethyl group 14 days

Scientific Research Applications

2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trichloromethyl group and the hydroxyphenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Thiourea-Linked Aromatic Group

The 3-hydroxyphenyl group in the target compound distinguishes it from analogues with different aromatic substituents. Key examples include:

Compound Name Aromatic Substituent Key Properties
3-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)benzamide 4-chlorophenyl Enhanced lipophilicity (log P >5) due to chlorine; potential enzyme inhibition
3-methyl-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide 2-methoxy-5-nitrophenyl Electron-withdrawing nitro group may reduce metabolic stability; moderate solubility
3-nitro-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide 2,4-dimethylphenyl Steric hindrance from methyl groups; possible reduced receptor binding affinity

Key Findings :

Variations in the Benzamide Core

The 2-methyl substituent on the benzamide core is critical for molecular conformation and activity. Analogues with alternative substituents include:

  • 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide : Replaces the methyl group with dichloro substituents and introduces an oxadiazole ring. Demonstrates strong binding to the InhA enzyme via hydrogen bonds with Val135 (bond length: 2.853 Å) but fails Lipinski’s criteria due to high log P .
  • 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide : Substitutes the trichloroethyl group with a pyridinyl-thiourea moiety. Exhibits monoclinic crystal packing with intramolecular N–H⋯O hydrogen bonds, stabilizing the planar conformation .

Key Findings :

  • The 2-methyl group in the target compound balances steric effects and hydrophobicity, avoiding the excessive lipophilicity seen in dichloro analogues .

Thiourea Modifications and Metal Coordination

The thiourea moiety in the target compound can act as a bidentate ligand. Analogues with modified thiourea groups include:

  • 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide : Replaces the thiourea with a thiadiazole ring. Synthesized via dehydrosulfurization of hydrazinecarbothioamide, yielding a rigid structure suitable for semiconductor applications .
  • N-[ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide :

    • Features a fluorinated benzamide and hydroxyethyl-thiourea group.
    • Adopts a cis configuration, enhancing metal coordination (e.g., Cu²⁺ or Ni²⁺) in catalytic reactions .

Key Findings :

  • The target compound’s thiourea group offers flexibility in metal coordination, whereas thiadiazole-containing analogues prioritize structural rigidity .
  • Fluorinated derivatives (e.g., ) may exhibit improved metabolic stability compared to hydroxylated versions.

Biological Activity

The compound 2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide is a synthetic benzamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H14Cl3N3O3S
  • CAS Number : Not specifically listed in the search results but can be derived from its systematic name.
  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes, which may contribute to its therapeutic effects. For instance, benzamide derivatives have been reported to affect the activity of various enzymes involved in metabolic pathways .
  • Antitumor Activity : Preliminary studies indicate that similar compounds exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways such as the NF-kB pathway .
  • Antimicrobial Properties : Some derivatives within this class have demonstrated antimicrobial activity against various pathogens, suggesting a broad spectrum of biological activity .

Biological Activity Data

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific metabolic enzymes
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Studies

  • Antitumor Efficacy : In a study involving a cohort of patients treated with related benzamide compounds, significant antitumor effects were observed. Patients exhibited prolonged survival rates when treated with dosages exceeding 4.3 GBq, indicating the potential for this class of compounds in cancer therapy .
  • Enzymatic Studies : Research focusing on enzyme kinetics revealed that compounds similar to 2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide inhibited β-glucosidase activity significantly at concentrations as low as 20 mM .

Q & A

Q. Basic Research Focus

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry) to improve yield. Stabilize intermediates via intramolecular hydrogen bonding, as observed in structurally similar thiourea derivatives .
  • Key Parameters :
    • Use catalysts like triethylamine for carbamothioyl group formation.
    • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
  • Validation : Compare experimental yields with computational predictions (e.g., DFT-based transition-state analysis) to identify bottlenecks .

What advanced techniques are recommended for structural characterization of this compound?

Q. Basic Research Focus

  • Methodology :
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O/S interactions) .
    • Spectroscopy : Confirm functional groups via FT-IR (e.g., N–H stretches at ~3300 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic proton splitting patterns) .
  • Advanced Validation :
    • Perform DFT calculations (B3LYP/6-311G(d,p)) to compare theoretical and experimental bond lengths/angles .

How should researchers evaluate the biological activity of this compound?

Q. Basic Research Focus

  • Methodology :
    • In vitro assays : Screen against pathogens (e.g., Trypanosoma brucei) using dose-response curves to determine IC₅₀ values .
    • Controls : Include reference drugs (e.g., suramin for trypanosomiasis) and cytotoxicity assays (e.g., mammalian cell lines).
  • Data Interpretation : Correlate bioactivity with structural features (e.g., trichloroethyl group’s electron-withdrawing effects) .

What computational strategies are effective for studying electronic properties?

Q. Advanced Research Focus

  • Methodology :
    • DFT Analysis : Calculate global reactivity descriptors (e.g., HOMO-LUMO energy gaps) using B3LYP/6-311G(d,p) to predict nucleophilic/electrophilic sites .
    • NBO Analysis : Investigate hyperconjugative interactions (e.g., σ→σ* or π→π*) stabilizing the molecular framework .
  • Output : Tabulate Fukui indices to identify reactive regions for targeted modifications .

How can molecular docking guide the design of derivatives with enhanced activity?

Q. Advanced Research Focus

  • Methodology :
    • Target Selection : Dock against enzymes like COVID-19 main protease (PDB: 6LU7) or Trypanosoma proteins .
    • Software : Use AutoDock Vina with Lamarckian genetic algorithms for binding affinity predictions.
  • Validation : Compare docking scores (e.g., ΔG values) with experimental IC₅₀ data to refine ligand-receptor models .

How to resolve contradictions in reported bioactivity data for thiourea derivatives?

Q. Advanced Research Focus

  • Methodology :
    • Comparative Studies : Replicate assays under standardized conditions (pH, temperature) to isolate variables.
    • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of structural modifications (e.g., substituent effects) .
  • Case Study : Contrast inhibitory effects of trichloroethyl vs. dichlorophenyl analogs on enzyme targets .

What thermodynamic insights can be derived from computational studies?

Q. Advanced Research Focus

  • Methodology :
    • Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) of formation via DFT to assess synthetic feasibility.
    • Map molecular electrostatic potential (MEP) surfaces to predict solvation behavior .
  • Application : Optimize solvent selection (e.g., DMF vs. acetonitrile) based on polarity matches .

How to ensure purity and stability during synthesis and storage?

Q. Basic Research Focus

  • Methodology :
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
    • Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and HPLC .
  • Safety : Segregate halogenated waste and follow OSHA guidelines for trichloroethyl handling .

What mechanistic insights can Fukui functions and NBO analysis provide?

Q. Advanced Research Focus

  • Methodology :
    • Fukui Functions : Identify electrophilic/nucleophilic sites for functionalization (e.g., modifying the hydroxyphenyl group) .
    • NBO Analysis : Quantify charge transfer between lone pairs (e.g., S atom in carbamothioyl) and antibonding orbitals .
  • Application : Design derivatives with improved electron-withdrawing capacity for enhanced bioactivity.

How to integrate theoretical frameworks into experimental design?

Q. Advanced Research Focus

  • Methodology :
    • Link studies to conceptual frameworks (e.g., Hammett substituent constants for structure-activity relationships) .
    • Validate hypotheses using multi-method approaches (e.g., combining DFT, docking, and in vitro assays) .
  • Example : Use frontier molecular orbital theory to explain bioactivity trends across derivatives .

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